Boc-HyNic-PEG1-mal
CAS No.:
Cat. No.: VC13674670
Molecular Formula: C19H25N5O6
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N5O6 |
|---|---|
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | tert-butyl N-[[5-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
| Standard InChI | InChI=1S/C19H25N5O6/c1-19(2,3)30-18(28)23-22-14-5-4-13(12-21-14)17(27)20-8-10-29-11-9-24-15(25)6-7-16(24)26/h4-7,12H,8-11H2,1-3H3,(H,20,27)(H,21,22)(H,23,28) |
| Standard InChI Key | AGJGTFXWHFQWGJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCN2C(=O)C=CC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCN2C(=O)C=CC2=O |
Introduction
Chemical Structure and Functional Attributes
Boc-HyNic-PEG1-mal’s molecular design integrates three distinct functional domains, each contributing to its bioconjugation efficacy.
Core Components
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Boc-Protected Hydrazine Nicotinic Acid (HyNic): The tert-butoxycarbonyl (Boc) group shields the hydrazine moiety, which becomes reactive upon acidic deprotection (e.g., using trifluoroacetic acid) . This allows controlled conjugation with aldehyde-containing molecules via stable hydrazone bond formation .
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PEG Spacer: A short polyethylene glycol chain (PEG1) enhances aqueous solubility, reduces immunogenicity, and provides spatial flexibility between conjugated molecules .
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Maleimide Group: This electrophilic moiety reacts selectively with thiol groups (-SH) under physiological conditions, forming stable thioether bonds with cysteine residues in proteins or other biomolecules .
Molecular Specifications
Synthesis and Stability Considerations
Synthetic Pathway
The synthesis of Boc-HyNic-PEG1-mal involves sequential coupling reactions:
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Boc Protection: The hydrazine group is protected with a Boc moiety to prevent premature reactivity during subsequent steps .
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PEG Linker Incorporation: A monodispersed PEG1 spacer is introduced to bridge the HyNic and maleimide groups, typically via carbodiimide-mediated amide bond formation .
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Maleimide Activation: The terminal maleimide is synthesized through cyclization of maleic anhydride derivatives, ensuring thiol-specific reactivity .
Applications in Bioconjugation and Targeted Therapeutics
Protein-Protein and Protein-Ligand Conjugation
Boc-HyNic-PEG1-mal’s dual reactivity enables sequential conjugation strategies:
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Deprotection and Hydrazone Formation: Acidic removal of the Boc group exposes the HyNic moiety, which reacts with 4-formylbenzamide-modified biomolecules (e.g., antibodies) to form hydrazone linkages .
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Thiol-Maleimide Coupling: The maleimide group concurrently reacts with cysteine residues on a second molecule (e.g., toxins or fluorophores), creating stable bioconjugates for diagnostics or drug delivery .
Example Application: In antibody-drug conjugates (ADCs), the HyNic end binds to a tumor-targeting antibody, while the maleimide attaches to a cytotoxic payload, enabling targeted cancer therapy .
PROTAC Development
As a PEG-based PROTAC linker, Boc-HyNic-PEG1-mal connects an E3 ubiquitin ligase ligand (e.g., von Hippel-Lindau protein binder) to a target protein ligand (e.g., kinase inhibitor). This constructs a chimeric molecule that recruits the ubiquitin-proteasome system to degrade pathogenic proteins .
Mechanistic Advantage: The PEG spacer minimizes steric hindrance, enhancing the PROTAC’s ability to simultaneously engage both target protein and E3 ligase .
Comparative Analysis with Related PEG-Maleimide Reagents
Boc-HyNic-PEG1-mal vs. PEG-4MAL Hydrogels
While Boc-HyNic-PEG1-mal facilitates molecular conjugations, PEG-4MAL (four-armed maleimide-functionalized PEG) forms hydrogels for tissue engineering. In a murine craniofacial defect model, PEG-4MAL hydrogels loaded with JAGGED1 (JAG1) and human bone cells induced significant bone regeneration, demonstrating PEG-maleimide’s versatility in regenerative medicine .
Challenges and Future Directions
Limitations
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Maleimide Stability: Hydrolysis or Michael addition with endogenous thiols (e.g., glutathione) can reduce conjugation efficiency in vivo .
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Hydrazone pH Sensitivity: Hydrazone bonds may hydrolyze in acidic environments (e.g., lysosomes), limiting ADC efficacy .
Innovations in Linker Design
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